molecular formula C22H14ClN3O4 B3546341 3-(2-chloro-4-nitrophenoxy)-N-8-quinolinylbenzamide

3-(2-chloro-4-nitrophenoxy)-N-8-quinolinylbenzamide

Cat. No.: B3546341
M. Wt: 419.8 g/mol
InChI Key: BVEWPCXBDXBZAO-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a carboxamide functional group attached to a benzene ring . Benzamides have a wide range of applications in medicinal chemistry and are used as intermediates in the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring attached to an amide group, with a 2-chloro-4-nitrophenoxy group also attached to the benzene ring .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzamides are typically solid at room temperature and are soluble in common organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

3-(2-chloro-4-nitrophenoxy)-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O4/c23-18-13-16(26(28)29)9-10-20(18)30-17-7-1-5-15(12-17)22(27)25-19-8-2-4-14-6-3-11-24-21(14)19/h1-13H,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEWPCXBDXBZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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